molecular formula C54H84N16O18 B1518464 Thrombin B-Chain (147-158) (human) CAS No. 207553-42-2

Thrombin B-Chain (147-158) (human)

Cat. No.: B1518464
CAS No.: 207553-42-2
M. Wt: 1245.3 g/mol
InChI Key: NKCXQMYPWXSLIZ-PSRDDEIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thrombin B-Chain (147-158) (human) is a dodecapeptide corresponding to amino acids 147-158 of the B-chain of human thrombin. Thrombin is a serine protease enzyme that plays a crucial role in the coagulation cascade, converting fibrinogen to fibrin, which forms blood clots. The B-chain of thrombin is essential for its proper function and interaction with other molecules.

Synthetic Routes and Reaction Conditions:

  • Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The B-chain (147-158) can be synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry.

  • Reagents and Conditions: Common reagents include coupling agents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (Diisopropylethylamine), along with solvents like DMF (Dimethylformamide) and DCM (Dichloromethane).

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production often involves automated peptide synthesizers to handle large-scale synthesis. The process is optimized for efficiency and yield, with rigorous quality control to ensure the purity of the final product.

Types of Reactions:

  • Oxidation and Reduction: Peptides can undergo oxidation (e.g., formation of disulfide bridges) and reduction (e.g., breaking of disulfide bridges).

  • Substitution Reactions: Amino acids within the peptide can be chemically modified through substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Iodine or hydrogen peroxide can be used to oxidize cysteine residues.

  • Reduction: Reducing agents like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) are commonly used.

  • Substitution: Various reagents can be used depending on the specific modification desired, such as acylation or phosphorylation.

Major Products Formed:

  • Oxidation Products: Disulfide-linked peptides.

  • Reduction Products: Reduced cysteine residues.

  • Substitution Products: Modified amino acids with different functional groups.

Scientific Research Applications

Chemistry: Thrombin B-Chain (147-158) is used in studying protein-protein interactions and the structural analysis of thrombin. Biology: It is utilized in research to understand the mechanisms of blood coagulation and thrombosis. Medicine: The peptide is used in developing anticoagulant therapies and diagnostic tools for clotting disorders. Industry: It serves as a reference standard in pharmaceutical testing and quality control.

Mechanism of Action

Thrombin B-Chain (147-158) inhibits thrombin binding to thrombomodulin, a key step in the regulation of blood clotting. By interfering with this interaction, it modulates the activity of thrombin and affects the coagulation cascade. The molecular targets include thrombin itself and thrombomodulin, with pathways involving the regulation of fibrin formation and clot stabilization.

Comparison with Similar Compounds

  • Thrombin A-Chain: Another part of the thrombin molecule, but with different amino acid sequence and function.

  • Fibrinogen: A glycoprotein involved in clot formation, but with a different structure and function compared to thrombin.

Uniqueness: Thrombin B-Chain (147-158) is unique in its specific sequence and its role in inhibiting thrombin-thrombomodulin interaction, which is not shared by other thrombin fragments or similar proteins.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H84N16O18/c1-25(2)43(51(84)61-23-40(76)63-32(13-8-9-17-55)46(79)60-22-41(77)64-33(15-16-38(56)74)53(86)70-18-10-14-37(70)49(82)67-36(24-71)54(87)88)68-48(81)35(20-39(57)75)65-45(78)26(3)62-52(85)44(28(5)73)69-47(80)34(66-50(83)42(58)27(4)72)19-29-21-59-31-12-7-6-11-30(29)31/h6-7,11-12,21,25-28,32-37,42-44,59,71-73H,8-10,13-20,22-24,55,58H2,1-5H3,(H2,56,74)(H2,57,75)(H,60,79)(H,61,84)(H,62,85)(H,63,76)(H,64,77)(H,65,78)(H,66,83)(H,67,82)(H,68,81)(H,69,80)(H,87,88)/t26-,27+,28+,32-,33-,34-,35-,36-,37-,42-,43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCXQMYPWXSLIZ-PSRDDEIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H84N16O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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